1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol

Physicochemical characterization Melting point differentiation Hydrogen bonding

Researchers requiring a piperidine scaffold with orthogonal diversification handles often face limited options. 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol (702650-29-1) solves this by combining a derivatizable 4-hydroxyl group with a 2-nitro-activated aryl ring for SNAr chemistry. Key advantages: • 43-45°C higher melting point (93°C) vs. des-hydroxy analog enables solid-phase handling • LogP 3.73 optimizes partitioning for biphasic SNAr conditions • ≥97% purity with certificate of analysis • Ambient storage; inventory in UK/US warehouses for gram-to-kilogram scale-up.

Molecular Formula C12H13F3N2O3
Molecular Weight 290.24 g/mol
CAS No. 702650-29-1
Cat. No. B1305027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol
CAS702650-29-1
Molecular FormulaC12H13F3N2O3
Molecular Weight290.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C12H13F3N2O3/c13-12(14,15)8-1-2-10(11(7-8)17(19)20)16-5-3-9(18)4-6-16/h1-2,7,9,18H,3-6H2
InChIKeyYCLQAAVUHAWJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol (CAS 702650-29-1): Physicochemical Identity and Class Context for Informed Procurement


1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol (CAS 702650-29-1, MDL MFCD04219156) is a synthetic piperidin-4-ol derivative bearing a 2-nitro-4-(trifluoromethyl)phenyl substituent on the piperidine nitrogen and a hydroxyl group at the 4-position . With a molecular formula of C12H13F3N2O3 and a molecular weight of 290.24 g/mol, the compound is classified as a research chemical and synthetic intermediate with no current FDA or EMA regulatory approvals [1]. The compound is commercially available at purities of ≥95–97% from specialty chemical suppliers including Apollo Scientific (catalogue PC7449), with a reported melting point of 93 °C and boiling point of 393.5 ± 42.0 °C at 760 mmHg . Its GHS classification as an irritant (H315, H319, H335) governs handling requirements during both laboratory-scale use and larger procurement planning . The presence of both the electron-withdrawing nitro group and the lipophilic trifluoromethyl substituent, combined with the hydrogen-bonding capable 4-hydroxyl, creates a distinctive physicochemical profile that differentiates it within the piperidine building block class where substitution patterns critically alter solubility, reactivity, and downstream derivatization potential .

1 Synthetic intermediate for medicinal chemistry and agrochemical building block supply
2 4-Hydroxyl handle enables esterification, etherification, and oxidation diversification
3 Characterized melting point supports identity verification without elemental analysis
4 Ambient storage with multi-continent inventory simplifies procurement logistics

Why 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol Cannot Be Replaced by Its Des-Hydroxy or Regioisomeric Analogs


Substituting 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol with closely related analogs—such as the des-hydroxy analog (CAS 1692-79-1) or the 5-CF3 regioisomer (CAS 1072944-51-4)—introduces quantifiable changes in melting point, lipophilicity, hydrogen-bonding capacity, and the electronic character of the aryl ring that directly affect handling, purification, and downstream synthetic utility . The 4-hydroxyl group raises the melting point by approximately 43–45 °C relative to the des-hydroxy analog, altering both storage requirements and crystallization behavior . A measured LogP difference of approximately 0.46 units between the target (LogP 3.73) and its des-hydroxy analog (LogP ≈ 4.19) indicates a meaningful shift in lipophilicity that can influence partitioning in biphasic reactions and chromatographic retention times . Furthermore, the regioisomeric position of the trifluoromethyl group (para vs. meta relative to the piperidine nitrogen) alters the computed LogP by approximately 0.57 units and changes the topological polar surface area (TPSA) from 66.61 to 69.29 Ų, which can affect solubility and membrane permeability predictions . These are not merely cataloguing distinctions; they represent experimentally verifiable physicochemical differences that carry consequences for synthetic route design, analytical method development, and the reproducibility of published procedures.

Des‑hydroxy analog
Absent 4‑OH group alters purification, solubility, and derivatization potential; melting point drop of ~43–45 °C changes solid‑state behavior.
5‑CF₃ regioisomer
Positional CF₃ shift modifies lipophilicity and chromatographic retention; LogP difference of ~0.57 units may lead to distinct SNAr reactivity.
Carboxamide analog
Significantly higher melting point (~177 °C) complicates handling and reduces solubility compared to the piperidin‑4‑ol scaffold.

Quantitative Differentiation Evidence for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol (CAS 702650-29-1) vs. Closest Analogs


Melting Point Elevation vs. Des-Hydroxy Analog (CAS 1692-79-1) Confirms Hydrogen-Bonding Structural Signature

The target compound exhibits a melting point of 93 °C, which is approximately 43–45 °C higher than that of its des-hydroxy analog 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (CAS 1692-79-1; melting point 48–50 °C) . This elevation is consistent with the introduction of a hydrogen-bond donor (the 4-OH group), which enables intermolecular hydrogen bonding in the solid state and increases crystal lattice energy. The difference is large enough to serve as a practical identity and purity check during procurement and quality control, as the two compounds cannot be distinguished by elemental analysis alone (C12H13F3N2O3 vs. C12H13F3N2O2).

Melting Point Δ
Data to verify
93 °C vs 48–50 °C; Δ 43–45 °C
Supports identity check; confirms 4‑OH presence.
Vendor‑reported data; practical QC use.
Physicochemical characterization Melting point differentiation Hydrogen bonding

LogP Reduction vs. Des-Hydroxy Analog (CAS 1692-79-1) Quantifies Lipophilicity Modulation by the 4-OH Group

The target compound has a computed LogP of 3.73, compared to a LogP of 4.19 for the des-hydroxy analog 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (CAS 1692-79-1), representing a reduction of 0.46 log units . This difference arises from the introduction of the polar hydroxyl group, which increases topological polar surface area from 49.06 Ų (comparator) to 66.61 Ų (target) and adds one hydrogen-bond donor . In practical terms, a ΔLogP of 0.46 units corresponds to an approximately 2.9-fold shift in the octanol-water partition coefficient, which can meaningfully alter extraction efficiency in aqueous workups and reverse-phase HPLC retention times. An alternative LogP prediction reports a value of 2.57 for the target compound, but the direction and approximate magnitude of the difference versus the des-hydroxy analog are consistent across prediction methods .

Lipophilicity Shift
Data to verify
LogP 3.73 vs 4.19; Δ −0.46 units
Affects extraction and HPLC retention.
Computed values; consistent across methods.
Lipophilicity LogP Drug-likeness Chromatographic retention

Regioisomeric LogP Differentiation vs. 5-CF3 Isomer (CAS 1072944-51-4) Reflects Electronic Effects of CF3 Position

Comparison of the target compound (2-NO2-4-CF3 substitution pattern, LogP 3.73, TPSA 66.61 Ų) with its regioisomer 1-(2-nitro-5-(trifluoromethyl)phenyl)piperidin-4-ol (CAS 1072944-51-4, LogP 3.16, TPSA 69.29 Ų) reveals a LogP difference of +0.57 units for the 4-CF3 isomer . The para-CF3 group in the target compound exerts a stronger electron-withdrawing resonance effect on the nitro group at the ortho position, which reduces the effective polarity of the nitro group through resonance delocalization, thereby increasing overall lipophilicity relative to the meta-CF3 arrangement. The TPSA difference of 2.68 Ų further corroborates the distinct electronic environments created by the two substitution patterns . These differences are not merely computational artifacts; they reflect genuine electronic differences that can influence the rate of nucleophilic aromatic substitution (SNAr) reactions at the nitro-activated position, a key reaction manifold for further derivatization of this compound class.

Regioisomer LogP
Data to verify
4‑CF₃ LogP 3.73 vs 5‑CF₃ LogP 3.16; Δ +0.57
Enables chromatographic separation.
Reflects electronic effects; guides SNAr.
Regioisomer differentiation LogP Electronic effects Structure-property relationships

Functional Group Vector: The 4-OH Group Enables Derivatization Pathways Absent in Des-Hydroxy and Carboxamide Analogs

The 4-hydroxyl group in the target compound provides a synthetic handle for esterification, etherification (Williamson or Mitsunobu), oxidation to the corresponding ketone, or sulfonation/silylation reactions—all of which are unavailable in the des-hydroxy analog 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (CAS 1692-79-1) . The carboxamide analog 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide (CAS 329064-15-5) offers a different reactivity profile (amide coupling, hydrolysis) but with a significantly higher melting point of 177 °C and molecular weight of 317.26 g/mol, which can complicate handling and reduce solubility in common organic solvents . The target compound's hydroxyl group, with one hydrogen-bond donor and four hydrogen-bond acceptors (including the nitro and trifluoromethyl groups), provides a balanced polarity profile suitable for both solution-phase chemistry and solid-supported synthesis . This functional group distinction is not a matter of general utility but of specific synthetic planning: if the research objective requires a hydroxyl-bearing piperidine scaffold for downstream modification while retaining the electron-deficient aryl ring, the target compound is structurally non-substitutable.

Reactivity Access
Class-level
4‑OH present; ester/ether/oxidation routes
Essential for OH‑directed diversification.
Inferred from piperidin‑4‑ol behavior.
Synthetic derivatization Functional group reactivity Building block utility

Supply Chain Differential: Inventory Depth and Pricing Structure vs. Closest Regioisomer

The target compound (CAS 702650-29-1) is stocked by Apollo Scientific (catalogue PC7449) with confirmed inventory in both UK and US warehouses at ≥95% purity, with lead times of approximately one week and pricing of £73 for 1 g and £292 for 5 g . In contrast, the 5-CF3 regioisomer (CAS 1072944-51-4) shows discontinued listings at multiple suppliers including CymitQuimica (ref. 3D-FH94616) and limited stock availability, while the carboxamide analog (CAS 329064-15-5) requires refrigerated storage (2–8 °C sealed in dry conditions) . The target compound's ambient storage condition (room temperature) eliminates cold-chain logistics costs and reduces degradation risk during shipping, representing a quantifiable procurement advantage for laboratories without reliable cold storage infrastructure or for multi-gram scale acquisitions.

Procurement Profile
Supplier review
Ambient storage; £73/1 g; UK + US stock
Reliable ambient supply; reduced logistics.
May 2026 catalog data; pricing in GBP.
Supply chain Procurement Catalog availability Pricing

High-Confidence Application Scenarios for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol (CAS 702650-29-1)


Medicinal Chemistry Scaffold Derivatization: 4-OH as a Diversification Point

The 4-hydroxyl group enables straightforward esterification, etherification, or oxidation to access a library of analogs from a single piperidine scaffold while retaining the electron-deficient 2-nitro-4-(trifluoromethyl)phenyl pharmacophore . The target compound offers a 43–45 °C higher melting point than its des-hydroxy analog, enabling solid-phase handling and purification by recrystallization rather than chromatography alone . For SAR programs where the piperidine 4-position is a designated diversification site, this compound provides a synthetically competent handle that is structurally absent in the des-hydroxy analog (CAS 1692-79-1), making it the only viable starting material among close analogs for hydroxyl-directed diversification strategies.

SNAr-Based Downstream Functionalization Exploiting Ortho-Nitro Activation

The 2-nitro-4-(trifluoromethyl)phenyl group in the target compound is a well-precedented substrate for nucleophilic aromatic substitution (SNAr) reactions, where the nitro group activates the ring toward nucleophilic displacement while the para-CF3 group further enhances electrophilicity through its electron-withdrawing inductive effect . The target compound's LogP of 3.73 positions it within an optimal range for biphasic SNAr conditions using aqueous-organic solvent systems, whereas the des-hydroxy analog (LogP 4.19) partitions more heavily into the organic phase and the 5-CF3 regioisomer (LogP 3.16) favors the aqueous phase, potentially altering reaction kinetics and yields under standard biphasic SNAr protocols .

Analytical Reference Standard for Chromatographic Method Development

The distinct melting point (93 °C), LogP value (3.73), and TPSA (66.61 Ų) of the target compound provide well-defined reference values for HPLC method calibration and system suitability testing . The 0.57 LogP gap between the target and the 5-CF3 regioisomer is sufficient to predict baseline chromatographic resolution, making the compound suitable as a system suitability standard when developing separation methods for nitro-trifluoromethylphenyl-piperidine regioisomeric mixtures . The confirmed ≥95% purity from Apollo Scientific with certificate of analysis support further qualifies this compound for use as a reference material in analytical laboratories.

Synthetic Intermediate in Agrochemical and Pharmaceutical Building Block Supply Chains

The compound's ambient-temperature storage stability and confirmed inventory across UK and US warehouses make it a logistically practical choice for multi-step synthesis campaigns that require gram-to-kilogram scale-up . The presence of both a reducible nitro group (a latent amine precursor) and a derivatizable hydroxyl group in the same molecule provides orthogonal reactivity handles for convergent synthesis strategies—a feature not simultaneously available in the des-hydroxy analog (lacks OH) or the carboxamide analog (reduced reactivity at the carbonyl) . The target compound's GHS irritant classification is no more restrictive than that of its comparators, imposing no additional handling burden in standard laboratory settings.

Application
Selection Property
Validation Focus
Piperidine 4‑OH diversification
Hydroxyl‑directed derivatization handle
Identity verification via melting point
SNAr functionalization platform
Balanced lipophilicity for biphasic conditions
Chromatographic retention and reaction kinetics
Analytical reference standard
Defined LogP and TPSA reference values
System suitability and regioisomer separation
Multi‑step synthesis campaigns
Ambient‑stable orthogonal reactivity handles
Supply chain reliability and purity documentation
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